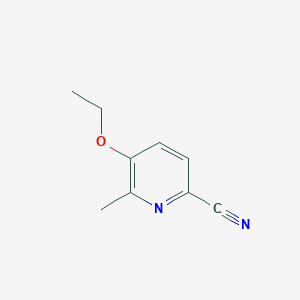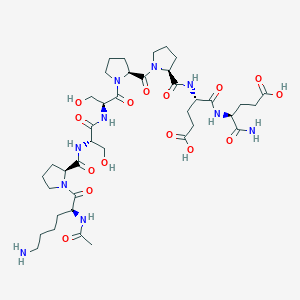
N'-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a dimethylmethanimidamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-chloropyrazine-2-carbonitrile with dimethylamine under specific conditions. One common method involves the use of acetic acid as a solvent and Raney nickel as a catalyst. The reaction is carried out under hydrogen atmosphere at room temperature for an extended period, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chloropyrazin-2-yl)methylcyclopropanamine hydrochloride
- 3-chloropyrazine-2-carboxamide
- N-(pyrazin-2-yl)benzenesulfonamide
Uniqueness
N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide stands out due to its unique combination of a pyrazine ring with a dimethylmethanimidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H9ClN4 |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
N'-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H9ClN4/c1-12(2)5-11-7-6(8)9-3-4-10-7/h3-5H,1-2H3 |
Clave InChI |
DAUONZHVCISVQO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=NC=CN=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)


![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)








![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
